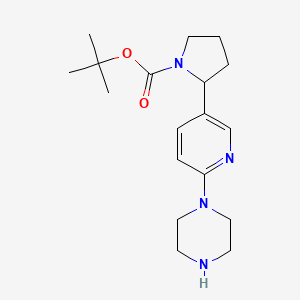
tert-Butyl 2-(6-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl2-(6-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a tert-butyl group, a piperazine ring, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-(6-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester. This intermediate is then subjected to hydrogenation using palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of tert-Butyl2-(6-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and high-yield synthesis. The use of automated systems and stringent quality control measures are essential to maintain the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl2-(6-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl2-(6-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may be used in the design and synthesis of new drugs targeting specific biological pathways. Its unique structure allows for interactions with various biological targets, making it a valuable tool in drug discovery.
Industry
In the industrial sector, tert-Butyl2-(6-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various applications, including the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-Butyl2-(6-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The piperazine and pyridine rings can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl (2-(4-(6-(6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate
Uniqueness
tert-Butyl2-(6-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and rings. This unique structure allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Eigenschaften
Molekularformel |
C18H28N4O2 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
tert-butyl 2-(6-piperazin-1-ylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H28N4O2/c1-18(2,3)24-17(23)22-10-4-5-15(22)14-6-7-16(20-13-14)21-11-8-19-9-12-21/h6-7,13,15,19H,4-5,8-12H2,1-3H3 |
InChI-Schlüssel |
NOBPQGFSWSQQOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CN=C(C=C2)N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


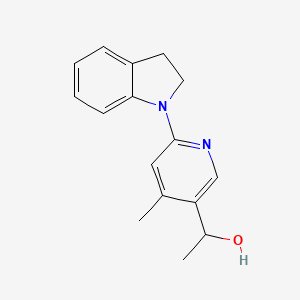

![2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid](/img/structure/B11800952.png)
![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanamine](/img/structure/B11800964.png)
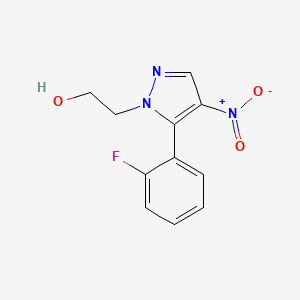

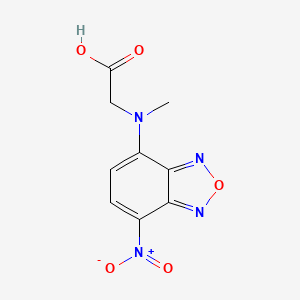
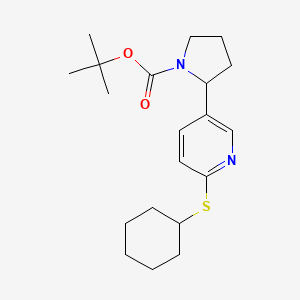
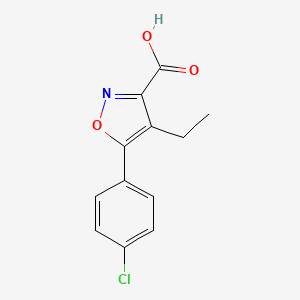
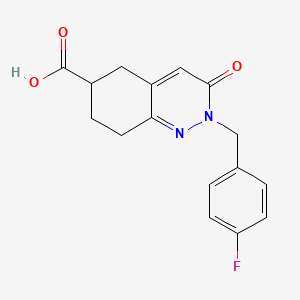

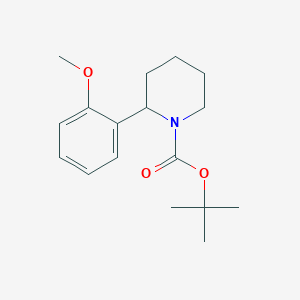

![1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine](/img/structure/B11801007.png)
